Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Scientific Research Applications
Electrolyte Development for Lithium-Ion Batteries
A novel imidazolium-based ionic salt, incorporating lithium and fluorosulfonyl groups, has been synthesized as an electrolyte for lithium-ion battery (LIB) applications. This electrolyte exhibits high thermal stability, good lithium ion conductivity, and enhanced electrochemical performance when combined with conventional lithium ionic salts as additives. The addition of these salts improves the specific discharge capacity and cycling stability of LIBs, highlighting the potential of lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate derivatives in advanced battery technologies (Ahmed et al., 2019).
Ionic Liquids for Energy Storage Devices
A new ionic liquid featuring a bulky fluorinated anion, synthesized through ion exchange condensation, has been developed for use in lithium-ion batteries. This ionic liquid, combined with lithium bis(nonafluorobutane-1-sulfonyl imidate) salt and specific solvents, forms a nonaqueous liquid electrolyte. This electrolyte system exhibits high electrical conductivity and a wide electrochemical stability window, making it a promising candidate for high-performance lithium-ion batteries. This research underscores the role of this compound derivatives in enhancing the efficiency and stability of energy storage devices (Karuppasamy et al., 2020).
Mechanism of Action
Imidazoles
are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which has two non-adjacent nitrogen atoms. Imidazoles are a key component of important biological molecules. They are widely used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .
Target of Action
For example, some imidazoles have antimicrobial activity and can target certain bacteria .
Mode of Action
The mode of action of imidazoles can vary greatly depending on their specific chemical structure. Some imidazoles can inhibit the growth of bacteria by disrupting their cell membranes .
Biochemical Pathways
Imidazoles can affect various biochemical pathways. For instance, some imidazoles have been found to stimulate the production of reactive oxygen species within bacterial cells, leading to oxidative stress and bacterial death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazoles can vary widely depending on their specific chemical structure. Some imidazoles are well absorbed and can be distributed throughout the body, while others are metabolized quickly and excreted .
Result of Action
The result of the action of imidazoles can include the death of targeted cells or organisms, such as bacteria in the case of antimicrobial imidazoles .
Action Environment
The action of imidazoles can be influenced by various environmental factors, such as temperature and pH. Some imidazoles, for example, have been found to be more effective at certain temperatures .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;1-(cyclopropylmethyl)-7-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2.Li/c13-8-2-1-3-9-10(8)15(6-7-4-5-7)11(14-9)12(16)17;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUJKOBYFLTEW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1CN2C3=C(C=CC=C3F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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